molecular formula C14H14FNO3S B250293 N-(2-ethoxyphenyl)-3-fluorobenzenesulfonamide

N-(2-ethoxyphenyl)-3-fluorobenzenesulfonamide

Cat. No.: B250293
M. Wt: 295.33 g/mol
InChI Key: QTIZSGKJVWXOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3-fluorobenzenesulfonamide, commonly known as EFBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFBS is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound has shown promising results in preclinical studies for various diseases, including cancer, inflammation, and pain.

Mechanism of Action

EFBS exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, EFBS reduces the production of prostaglandins, thereby reducing inflammation and pain. EFBS has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
EFBS has been shown to have a good safety profile in preclinical studies. The compound has low toxicity and does not cause significant adverse effects. EFBS has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, EFBS has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

EFBS has several advantages as a research tool. The compound is easy to synthesize and has a good safety profile, making it suitable for use in preclinical studies. Additionally, EFBS has shown promising results in various disease models, making it a potential candidate for drug development. However, EFBS has some limitations as a research tool. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, EFBS has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several potential future directions for research on EFBS. One area of interest is the development of EFBS analogs with improved pharmacological properties. Additionally, further studies are needed to determine the efficacy and safety of EFBS in clinical trials. EFBS could also be investigated for its potential use in combination therapy with other drugs. Finally, EFBS could be studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively induce apoptosis in cancer cells.

Synthesis Methods

EFBS can be synthesized using a multi-step process that involves the reaction of 2-ethoxyaniline with 3-fluorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product, EFBS. The synthesis method is scalable and can be easily carried out in a laboratory setting.

Scientific Research Applications

EFBS has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown anti-inflammatory, analgesic, and antitumor properties in preclinical studies. EFBS has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, EFBS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Properties

Molecular Formula

C14H14FNO3S

Molecular Weight

295.33 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C14H14FNO3S/c1-2-19-14-9-4-3-8-13(14)16-20(17,18)12-7-5-6-11(15)10-12/h3-10,16H,2H2,1H3

InChI Key

QTIZSGKJVWXOEU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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